
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound characterized by a pyrrole ring substituted with a 3,5-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine, such as pyrrolidine.
Condensation Reaction: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with the amine group of pyrrolidine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrole ring. This step often requires a catalyst or specific reaction conditions, such as heating or the use of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalysts: The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization step.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the pyrrole ring or the dichlorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding. Its dichlorophenyl group is particularly useful for investigating halogen bonding in biological systems.
Medicine
Medicinally, this compound has potential as a lead compound for developing new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism by which 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.
相似化合物的比较
Similar Compounds
5-(3,5-Dichlorophenyl)-2H-pyrrole: Lacks the dihydro component, affecting its reactivity and stability.
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group, altering its solubility and biological activity.
3,5-Dichlorophenylpyrrole: Similar structure but without the dihydro component, leading to different chemical properties.
Uniqueness
This compound is unique due to its combination of a dichlorophenyl group and a dihydropyrrole ring. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds.
属性
IUPAC Name |
5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUPHITIIBDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Bromo-5-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263187.png)
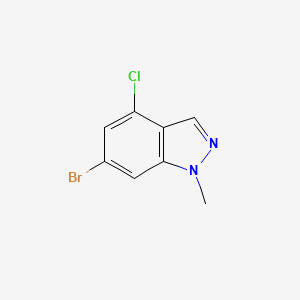
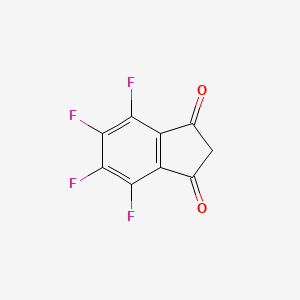
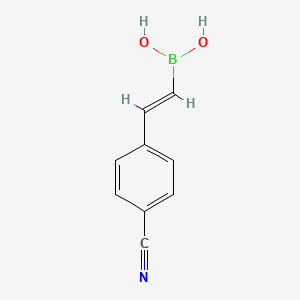
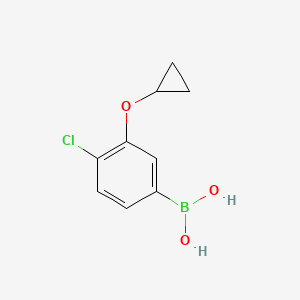
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
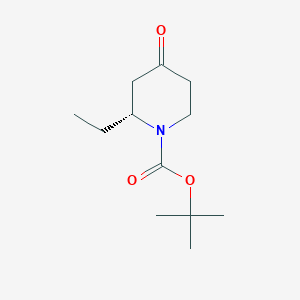
![4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B8263230.png)
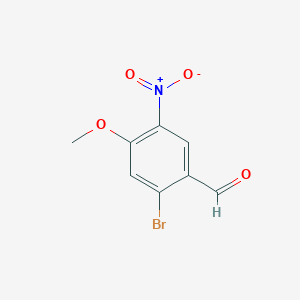
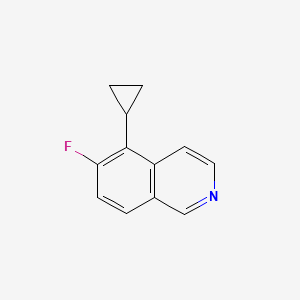

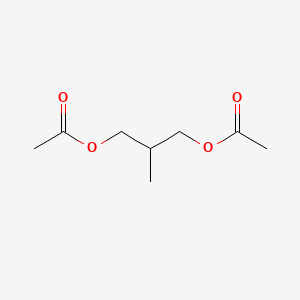
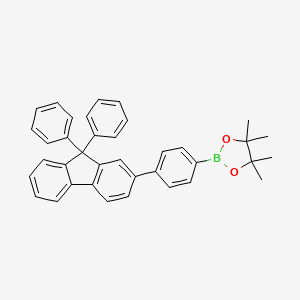
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
